1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate

Description

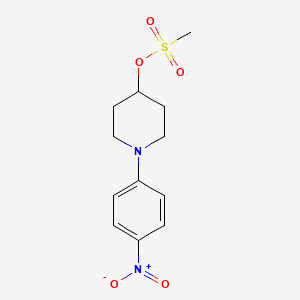

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate (CAS 303977-18-6) is a heterocyclic organic compound featuring a piperidine ring substituted with a 4-nitrophenyl group at the 1-position and a methanesulfonate ester at the 4-position. Its molecular formula is C₁₂H₁₆N₂O₅S, with a molecular weight of 300.33 g/mol . The compound is stored under dry, room-temperature conditions and carries hazard warnings for skin/eye irritation and respiratory toxicity (H315, H319, H335) .

Properties

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-20(17,18)19-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXKLYWORMEHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate typically involves the reaction of 4-nitrophenylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The methanesulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Nucleophilic substitution: Various substituted piperidine derivatives.

Reduction: 1-(4-Aminophenyl)piperidin-4-yl methanesulfonate.

Oxidation: Piperidine N-oxides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to piperidine frameworks exhibit significant anticancer properties. For instance, derivatives of 1-(4-nitrophenyl)piperidin-4-yl methanesulfonate have been evaluated for their effects on various cancer cell lines. The incorporation of the nitrophenyl group is believed to enhance the interaction with biological targets involved in cancer proliferation and survival pathways.

Case Study : A study demonstrated that piperidine derivatives showed promising results in inhibiting cell growth in leukemia models, suggesting potential applications in cancer therapeutics .

Neurological Applications

The structural similarity of this compound to known psychoactive compounds suggests its potential use in neurological disorders. Compounds with similar piperidine structures have been studied for their effects on serotonin receptors, which are crucial in mood regulation.

Research Findings : Docking studies have indicated that these compounds can bind effectively to serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .

Anticoagulant Development

The compound has also been explored as an intermediate in the synthesis of anticoagulants like Apixaban, which is used for preventing blood clots in patients with atrial fibrillation . The synthesis pathway involving this compound is critical for producing effective anticoagulant agents.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations: Ketone vs. Methanesulfonate

1-(4-Nitrophenyl)piperidin-4-one (CAS 23499-01-6) replaces the methanesulfonate group with a ketone. This results in a simpler molecular formula (C₁₁H₁₂N₂O₃ ) and lower molecular weight (220.23 g/mol ) . The ketone group enhances electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), whereas the methanesulfonate in the target compound facilitates nucleophilic substitution reactions.

Sulfonamide Derivatives: Benzhydrylpiperazine-Coupled Analogs

A series of benzhydrylpiperazine-coupled nitrobenzenesulfonamides (e.g., 7q: (4-Benzhydrylpiperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-4-yl)methanone) were synthesized with yields up to 59% . These compounds feature sulfonamide linkages and bulkier benzhydrylpiperazine substituents, leading to higher melting points (182–186°C for 7q) compared to the target compound.

Methanesulfonate Esters in Diazo Compounds

Ethyl 2-diazo-3-(1-(methylsulfonyl)piperidin-4-yl)propanoate () shares the methanesulfonyl group but incorporates a diazo moiety and ester function. This compound, synthesized as a yellow solid, highlights the versatility of methanesulfonate esters in constructing reactive intermediates for cycloadditions or C–C bond insertions .

Pyrrolidine-Based Sulfonates

(S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 33301-41-6) replaces the piperidine ring with a pyrrolidine (5-membered ring) and introduces a benzyl carboxylate group.

Key Structural and Reactivity Insights

- Methanesulfonate vs. Sulfonamide : The target compound’s methanesulfonate group is a superior leaving group compared to sulfonamides, enabling nucleophilic displacement reactions. Sulfonamides (e.g., 7q) exhibit higher thermal stability due to hydrogen bonding .

- Nitrophenyl Position : Para-substitution (as in the target compound and 7q) generally improves electronic stability compared to ortho-substituted analogs (e.g., 7p, melting point 158–160°C) .

- Synthetic Utility : Methanesulfonate esters (target compound, ) are pivotal in constructing complex molecules, whereas ketones (e.g., 1-(4-nitrophenyl)piperidin-4-one) serve as electrophilic intermediates .

Biological Activity

1-(4-Nitrophenyl)piperidin-4-yl methanesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 4-nitrophenyl group and a methanesulfonate moiety. The molecular formula is with a molecular weight of approximately 286.31 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the Piperidine Ring : Starting from piperidine derivatives, the nitrophenyl group is introduced through electrophilic substitution.

- Methanesulfonate Addition : The final step involves the introduction of the methanesulfonate group, which enhances solubility and biological activity.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that piperidine derivatives demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have been tested with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Effects : Compounds in the piperidine class have been explored for their anticancer potential. For example, derivatives have shown antiproliferative activity against human leukemia cells, suggesting that modifications on the phenyl ring can enhance cytotoxic effects .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study investigated various piperidine derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited strong antibacterial activity, particularly in inhibiting the growth of S. aureus and E. coli. The most potent derivative showed an MIC of 0.01 mg/mL, demonstrating the importance of structural modifications in enhancing efficacy .

Case Study 2: Anticancer Properties

Another research project focused on evaluating the anticancer properties of piperidine derivatives against K562 leukemia cells. The results revealed that specific substitutions on the phenyl ring significantly increased cytotoxicity, with one compound inducing apoptosis at a concentration as low as 0.5 µM .

The mechanisms underlying the biological activities of this compound are still being elucidated, but several hypotheses exist:

- Antibacterial Mechanism : It is believed that the nitrophenyl group may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Anticancer Mechanism : The induction of apoptosis may be mediated through activation of caspase pathways or inhibition of key survival signals in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.